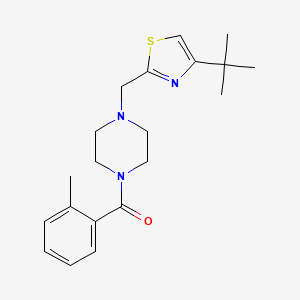

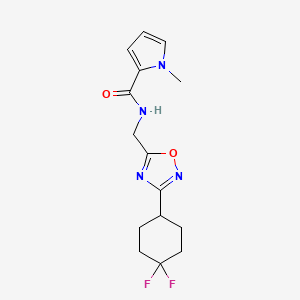

![molecular formula C22H23N3OS B2538285 4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 676529-54-7](/img/structure/B2538285.png)

4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. The related compounds include thieno[2,3-d]pyrimidines, pyrimidoquinolines, and quinolinones, which have been studied for their fluorescent, antitumor, antibacterial, and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, thieno[2,3-d]pyrimidines have been synthesized from allylalcohols and 4-iodobenzoate, followed by cyclization and coupling with diethyl-L-glutamate . Similarly, pyrimidoquinoline derivatives have been prepared from 4-hydroxy-3-acyl quinolin-2-one through regioselective reactions . The synthesis of pyrimido[4,5-c]quinolin-1(2H)-ones was achieved from corresponding lactones . These methods highlight the complexity and specificity required in the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple fused rings including a thieno[2,3-d]pyrimidine moiety. This structure is indicative of a potential for interaction with biological molecules such as DNA, as seen in related compounds . The presence of a hexahydropyridoquinoline moiety suggests a rigid and planar structure that could facilitate intercalation into DNA or interaction with other biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo specific interactions with biological molecules. For example, thieno[2,3-d]pyrimidines have demonstrated the ability to inhibit enzymes involved in purine biosynthesis and to selectively target folate receptors . Pyrimidoquinolines have been found to intercalate with DNA, affecting its structure and function . These interactions are crucial for their biological activity and potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their strong absorption and fluorescence, which make them suitable as fluorescent dyes for biomolecule detection . Their solubility, stability, and reactivity can vary depending on the specific substituents and the overall molecular structure. The antioxidant properties of some derivatives have been evaluated, showing that certain compounds exhibit significant radical scavenging activities .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Compounds with similar structural features, such as pyrimido[4',5':4,5]thieno(2,3-b) quinoline derivatives, have been investigated for their antitumor activity. For example, their interaction with DNA was studied, revealing that these compounds can bind to DNA with high affinity and exhibit significant cytotoxicities on leukemia HL-60, melanoma B16F10, and neuro 2a cells. This indicates a potential for antitumor applications, particularly due to their ability to intercalate into DNA and affect tumor growth and survival rates in melanoma models (Gopal, Shenoy, & Doddamani, 2003).

Synthesis and Reactivity

The synthesis and reactivity of pyrimido and thieno quinoline derivatives have been a subject of study, indicating the versatility of these compounds in chemical reactions. For instance, cyclization reactions of 2-methylpyrimido thienoquinoxaline derivatives have been detailed, providing insights into the chemical behavior and potential synthetic pathways that could be relevant for the compound . These studies offer a foundation for understanding how similar compounds can be synthesized and modified for various scientific applications (Badr et al., 1992).

Binding and Structural Analysis

Research on similar structures has also delved into their binding characteristics and structural analysis, particularly with DNA. This includes studies on the tautomeric structure of dihydropyrazolo[1,5-a]-pyrimidin-7-one in solutions and their synthesis via ring transformation, highlighting the molecular flexibility and potential for interaction with biological macromolecules. Such information is crucial for designing drugs with specific molecular targets (Kurasawa et al., 1989).

Novel Synthetic Approaches and Biological Activities

There is ongoing research into novel synthetic approaches for creating fused quinoline scaffolds and evaluating their biological activities. This includes green chemistry methods for synthesizing novel pyrimidine derivatives, which may shed light on environmentally friendly synthesis pathways for complex compounds like the one . The biological activities of these compounds, including antimicrobial and antioxidant properties, provide a basis for considering similar structures in therapeutic and pharmacological research (Poomathi et al., 2015).

Wirkmechanismus

Target of Action

The primary target of the compound “4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein that plays a crucial role in cell cycle regulation and is often associated with various types of cancers .

Mode of Action

The compound interacts with its target, CDK8, by binding to it . This interaction results in the upregulation of a specific microRNA, miR-26b-5p . The upregulation of miR-26b-5p leads to the downregulation of CDK8 .

Biochemical Pathways

The compound affects the NF-κB/p65 signaling pathway in HepG2 cells . The upregulation of miR-26b-5p by the compound suppresses this pathway by targeting CDK8 . The NF-κB/p65 signaling pathway is involved in the regulation of immune responses, inflammation, and cell survival .

Result of Action

The compound promotes apoptosis (programmed cell death) of HepG2 cells and serves a role in tumor suppression . It inhibits the proliferation, migration, and invasion of HepG2 cells . The compound also promotes the expression of the apoptosis-associated protein Bax and inhibits the expression of Bcl-2 .

Zukünftige Richtungen

The compound shows promise as a potential multifunctional agent for the clinical treatment of liver cancers and inflammatory diseases . Future research could focus on further exploring its anti-hepatoma and anti-inflammatory effects, as well as its potential applications in other medical conditions.

Eigenschaften

IUPAC Name |

12-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-yloxy)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-13-23-21(19-16-6-2-8-18(16)27-22(19)24-13)26-17-10-9-14-5-3-11-25-12-4-7-15(17)20(14)25/h9-10H,2-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKHMUJENUYYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=C5CCCN6C5=C(CCC6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

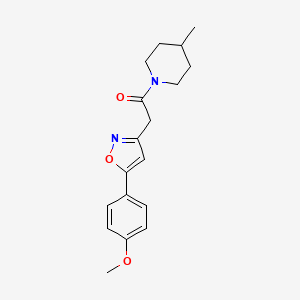

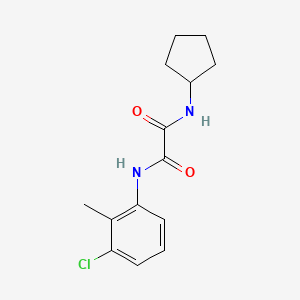

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

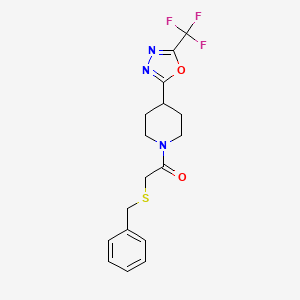

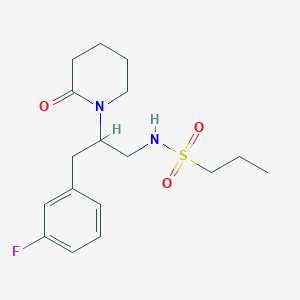

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

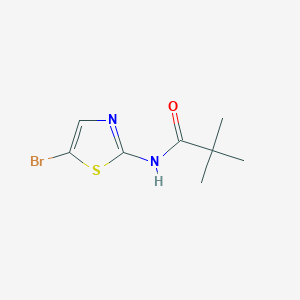

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)